2-Hydroxy-5-thioureidobenzoic acid

Medicinal Chemistry ADME Properties Lipophilicity

Researchers face limited scaffolds combining hard O-donors (salicylic acid) and soft S-donors (thiourea) for selective metal targeting. This compound delivers: - Ortho-OH & meta-thioureido pattern enabling bidentate chelation with Cu/Fe/Zn. - Proven synthon for regioselective thiazole/thiadiazole synthesis. - Dual agrochemical potential: direct fungicide + plant SAR priming. Procured as a research intermediate; stable crystalline solid.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 728918-63-6
Cat. No. B7725347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-thioureidobenzoic acid
CAS728918-63-6
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)C(=O)O)O
InChIInChI=1S/C8H8N2O3S/c9-8(14)10-4-1-2-6(11)5(3-4)7(12)13/h1-3,11H,(H,12,13)(H3,9,10,14)
InChIKeyRBBIOYKZQUEJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-thioureidobenzoic Acid Overview


2-Hydroxy-5-thioureidobenzoic acid (CAS 728918-63-6) is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the ortho position and a thioureido group at the meta position. Its molecular formula is C₈H₈N₂O₃S, with a molecular weight of 212.23 g/mol. The compound is also known as 5-(carbamothioylamino)-2-hydroxybenzoic acid . As a derivative of both salicylic acid and thiourea, it combines the metal-chelating and hydrogen-bonding capabilities of these moieties. It is primarily utilized as a research chemical and a versatile intermediate in the synthesis of more complex thiourea-based compounds, including potential enzyme inhibitors, agricultural agents, and coordination complexes [1].

Why Generic Substitution Fails


Generic substitution is not feasible due to the compound's unique bifunctional architecture. The precise ortho-hydroxy and meta-thioureido substitution pattern on the benzoic acid ring creates a specific spatial and electronic environment that is not replicated by simple mixtures of salicylic acid and thiourea or by isomers with different substitution patterns . This arrangement enables distinct intramolecular hydrogen bonding and metal coordination geometries. For example, the ortho-hydroxyl group can participate in bidentate chelation, while the thioureido moiety provides a soft sulfur donor atom. These features are critical for applications requiring specific binding affinities or regioselective reactivity, such as in the design of enzyme inhibitors or the synthesis of regiospecific heterocyclic compounds [1]. Using a non-specific analog (e.g., a para-thioureido isomer or a simple thiourea) would likely result in a complete loss of desired activity or a different reaction pathway due to altered electronic distribution and steric hindrance.

Differentiation Evidence


Lipophilicity Profile Comparison

The introduction of the thioureido group significantly increases the lipophilicity of the salicylic acid core, which is a key differentiator for membrane permeability and hydrophobic binding pocket interactions. 2-Hydroxy-5-thioureidobenzoic acid exhibits a predicted LogP of 1.20 , compared to a reported experimental LogP of 2.26 for salicylic acid (2-hydroxybenzoic acid) [1]. While the LogP of the target compound is lower than that of salicylic acid, this is a quantifiable difference in physicochemical properties that can impact drug-likeness and formulation. This difference arises from the polar nature of the thioureido group, which balances the overall lipophilicity profile.

Medicinal Chemistry ADME Properties Lipophilicity

Predicted Physicochemical Properties

2-Hydroxy-5-thioureidobenzoic acid possesses a distinct predicted physicochemical profile that differentiates it from simpler analogs. Key predicted properties include a density of 1.7 ± 0.1 g/cm³, a boiling point of 434.2 ± 55.0 °C at 760 mmHg, and a vapor pressure of 0.0 ± 1.1 mmHg at 25°C . In comparison, salicylic acid has a density of 1.44 g/cm³, a boiling point of 211 °C (at 20 mmHg), and a vapor pressure of 8.2E-05 mmHg at 25°C [1]. The significantly higher boiling point and lower vapor pressure of the thioureido derivative indicate much stronger intermolecular forces, likely due to extensive hydrogen bonding, which directly impacts its behavior in thermal processing and its stability under ambient conditions.

Pre-formulation Process Chemistry Physicochemical Characterization

Bifunctional Metal Chelation

The compound's structure contains two distinct metal-binding motifs: a hard oxygen donor from the ortho-hydroxyl/carboxylic acid moiety and a soft sulfur donor from the thioureido group. This bifunctional nature differentiates it from simple thioureas or salicylic acid, which can only engage metals through one type of donor atom. While direct comparative stability constant data for this specific compound is not available in the primary literature, class-level inference from analogous compounds indicates that this dual-donor system enables the formation of more stable and geometrically distinct complexes with transition metals [1]. For instance, a structurally related compound, 1-(3-carboxyphenyl)-2-thiourea, is noted for its ability to readily form complexes with metals like Hg(I) due to the presence of both N and S donor atoms . The ortho-hydroxybenzoic acid backbone in the target compound further enhances this chelation potential by introducing an additional, geometrically favorable oxygen donor site.

Coordination Chemistry Catalysis Enzyme Inhibition

Agrochemical Precursor Potential

Thioureidobenzene derivatives, a class to which 2-hydroxy-5-thioureidobenzoic acid belongs, are established intermediates for the synthesis of fungicidal and acaricidal agents [1]. The presence of the hydroxyl group on the benzoic acid core provides a crucial handle for further derivatization (e.g., esterification, etherification) to modulate biological activity and physicochemical properties for agricultural applications. While the patent literature covers a broad range of thioureidobenzenes, the specific ortho-hydroxy substitution pattern of this compound offers a unique starting point for creating salicylic acid-derived agrochemicals, which are a distinct subclass known for their ability to induce systemic acquired resistance (SAR) in plants in addition to direct antifungal activity [2]. This differentiates it from other thioureidobenzene isomers lacking the hydroxyl group, which may only function as direct fungicides.

Agrochemical Synthesis Fungicide Acaricide

Application Scenarios


Metalloenzyme Inhibitor Design

Given its bifunctional metal-chelating structure, 2-hydroxy-5-thioureidobenzoic acid is a prime candidate for developing inhibitors of metalloenzymes that utilize soft metal cofactors (e.g., copper, iron, zinc). The combined O- and S-donor atoms offer a unique binding geometry not achievable with either salicylic acid or thiourea alone, as supported by class-level evidence [1]. This can lead to enhanced selectivity and potency against targets like carbonic anhydrase, matrix metalloproteinases, or tyrosinase. The compound's predicted physicochemical profile also makes it a suitable starting point for optimizing ADME properties.

Heterocycle Synthesis

The thioureido group is a versatile synthon for constructing sulfur and nitrogen-containing heterocycles, such as thiazoles, thiadiazoles, and thiazolines. The synthetic accessibility and reactivity of thioureidobenzoic acid derivatives have been demonstrated in the literature [1]. The specific substitution pattern of this compound allows for regioselective cyclization reactions, providing access to novel heterocyclic scaffolds that are valuable in medicinal and agricultural chemistry. The ortho-hydroxyl group can also participate in subsequent reactions, offering further diversification points.

Next-Generation Agrochemicals

This compound is strategically positioned for the development of advanced fungicides or plant growth regulators. As a thioureidobenzene, it aligns with patented fungicidal and acaricidal chemistries [1]. More importantly, its salicylic acid core is a well-known signal molecule in plant systemic acquired resistance (SAR) . This dual identity suggests it could be a valuable building block for designing novel agrochemicals that not only combat pathogens directly but also prime the plant's own immune system, a differentiated mechanism of action compared to conventional fungicides.

Coordination Chemistry & Materials Precursor

The compound's ability to act as a multidentate ligand makes it useful for synthesizing metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysts. Its distinct hard/soft donor set enables the construction of heterobimetallic complexes or materials with tailored electronic and magnetic properties. The predicted low volatility and high thermal stability [1] are advantageous for applications requiring robust materials or high-temperature catalytic processes.

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